Cas no 1806814-13-0 (3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine)

3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine structure
1806814-13-0 structure
商品名:3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine
CAS番号:1806814-13-0
MF:C7H8F2IN3
メガワット:299.05980014801
CID:4854332

3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine 化学的及び物理的性質

名前と識別子

    • 3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine
    • インチ: 1S/C7H8F2IN3/c8-7(9)6-4(12)1-3(10)5(2-11)13-6/h1,7H,2,11-12H2
    • InChIKey: WCIPIPLPBJDDJQ-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(=C(C(F)F)N=C1CN)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 64.9

3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029068479-1g
3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine
1806814-13-0 97%
1g
$1,534.70 2022-03-31

3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine 関連文献

3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridineに関する追加情報

Comprehensive Overview of 3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine (CAS No. 1806814-13-0)

3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine (CAS No. 1806814-13-0) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of multiple functional groups, including amino, difluoromethyl, and iodo substituents, makes this compound a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for fluorinated pyridine derivatives like 3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine has surged, driven by their enhanced metabolic stability and bioavailability. This aligns with the growing trend in medicinal chemistry to incorporate fluorine atoms into drug candidates to improve their pharmacokinetic properties. The compound’s iodo group also offers opportunities for further functionalization via cross-coupling reactions, a topic frequently searched by synthetic chemists on platforms like Google Scholar and Reaxys.

One of the most searched questions related to this compound is: "What are the synthetic routes for 3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine?" The answer lies in multi-step organic transformations, often starting from commercially available pyridine precursors. Key steps may include halogenation, amination, and difluoromethylation, with careful optimization to ensure high yield and purity. The compound’s CAS No. 1806814-13-0 is frequently referenced in patents and scientific literature, underscoring its industrial relevance.

Another hot topic is the environmental and safety profile of halogenated pyridines. While 3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine is not classified as hazardous, researchers emphasize proper handling due to its reactive functional groups. This aligns with the broader industry focus on green chemistry and sustainable synthesis, a trend dominating academic and industrial discussions.

From an SEO perspective, keywords like "buy 3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine" and "supplier CAS 1806814-13-0" are highly searched, reflecting commercial interest. The compound’s role in high-throughput screening and fragment-based drug design further boosts its visibility in scientific databases. Its molecular weight and solubility data are also frequently queried, making detailed technical documentation essential for vendors.

In conclusion, 3-Amino-6-(aminomethyl)-2-(difluoromethyl)-5-iodopyridine (CAS No. 1806814-13-0) represents a critical building block in modern organic synthesis. Its applications span drug discovery, material science, and agrochemical development, with ongoing research exploring its full potential. As the scientific community continues to prioritize fluorine chemistry and heterocyclic optimization, this compound is poised to remain a focal point in innovative research.

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